molecular formula C13H10O4 B070536 [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy- CAS No. 167627-29-4

[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-

Cat. No.: B070536
CAS No.: 167627-29-4
M. Wt: 230.22 g/mol
InChI Key: PEVQDMOVQZLJFS-UHFFFAOYSA-N
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Description

2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid: is an aromatic organic compound with the molecular formula C13H10O4. It is a derivative of biphenyl, featuring two hydroxyl groups and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 4,4’-biphenol with a base such as potassium carbonate in a solvent like 1,2,4-trichlorobenzene at elevated temperatures (around 255°C) for an extended period (approximately 17 hours) . This reaction yields the desired compound through a series of steps, including deprotonation and nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated biphenyl derivatives.

Scientific Research Applications

Chemistry: 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid is used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of metal-organic frameworks (MOFs) that are utilized in gas storage and separation .

Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in various biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,4-dihydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQDMOVQZLJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621239
Record name 2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-29-4
Record name 2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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